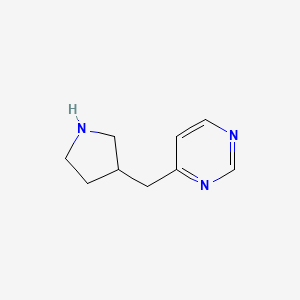
4-(Pyrrolidin-3-ylmethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidin-3-ylmethyl)pyrimidine is a heterocyclic compound that features both a pyrrolidine ring and a pyrimidine ring These structures are significant in medicinal chemistry due to their presence in various bioactive molecules The pyrrolidine ring is a five-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-ylmethyl)pyrimidine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of pyrrolidine with a suitable pyrimidine precursor under controlled conditions. For example, the reaction of 2,4-dichloropyrimidine with pyrrolidine in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidin-3-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-3-ylmethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-3-ylmethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure with only the pyrrolidine ring.
Pyrimidine: A simpler structure with only the pyrimidine ring.
Pyrazolopyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
4-(Pyrrolidin-3-ylmethyl)pyrimidine is unique due to the combination of the pyrrolidine and pyrimidine rings, which can confer distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery .
Propiedades
Fórmula molecular |
C9H13N3 |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
4-(pyrrolidin-3-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-3-10-6-8(1)5-9-2-4-11-7-12-9/h2,4,7-8,10H,1,3,5-6H2 |
Clave InChI |
NXSDMMXAWHGJQK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


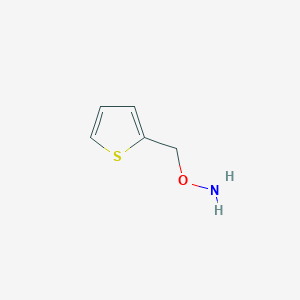


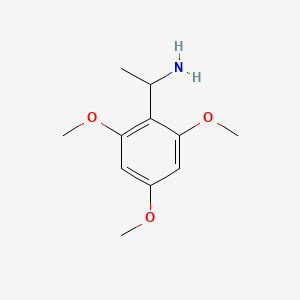
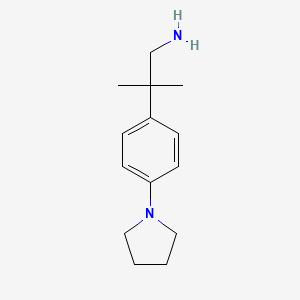
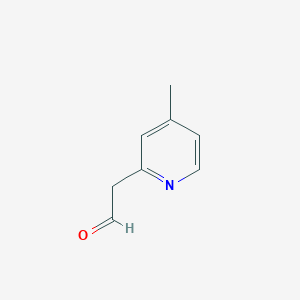
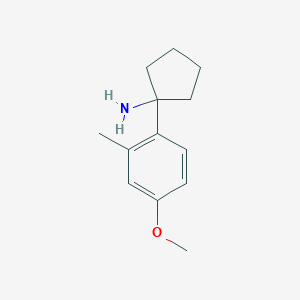


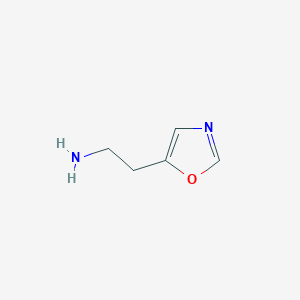
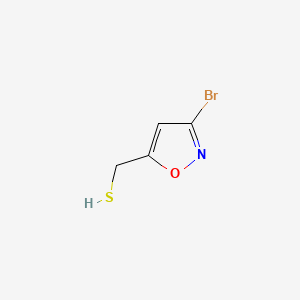
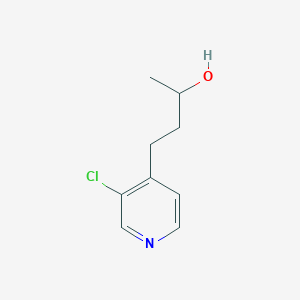

![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
